4-[2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER
Overview
Description
4-[2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and various substituents such as difluoromethyl, dimethylphenyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 4-[2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the difluoromethyl and trifluoromethyl groups through various chemical reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of methyl groups makes it susceptible to oxidation reactions, potentially forming corresponding alcohols or ketones.
Reduction: The aromatic rings and substituents can undergo reduction reactions under appropriate conditions.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It may have potential therapeutic applications due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar compounds to 4-[2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER include other pyrazolo[3,4-b]pyridine derivatives and compounds with similar substituents. These compounds may share some chemical and biological properties but differ in their specific interactions and applications. The uniqueness of this compound lies in its specific combination of substituents and the resulting properties.
References
Properties
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-3-methylpyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F5N5O/c1-14-5-6-18(11-15(14)2)21-12-20(25(29)30)24-16(3)37-38(26(24)34-21)27-35-22(13-23(36-27)28(31,32)33)17-7-9-19(39-4)10-8-17/h5-13,25H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYGIHTXTIKMKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C(=NN3C4=NC(=CC(=N4)C(F)(F)F)C5=CC=C(C=C5)OC)C)C(=C2)C(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F5N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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